![molecular formula C11H24ClN B1419572 [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride CAS No. 1212151-30-8](/img/structure/B1419572.png)
[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride
Übersicht
Beschreibung
[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride: is a chemical compound with the molecular formula C₁₁H₂₃N·HCl. It is a derivative of cyclohexylmethanamine, featuring a methyl group and an isopropyl group attached to the cyclohexane ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride typically involves the following steps:
Starting Material: : The synthesis begins with cyclohexanone as the starting material.
Formation of Cyclohexylamine: : Cyclohexanone is first reduced to cyclohexylamine using a reducing agent such as lithium aluminum hydride (LiAlH₄).
Alkylation: : The cyclohexylamine is then alkylated with isopropyl bromide (2-bromopropane) to introduce the isopropyl group, forming 2-(propan-2-yl)cyclohexylamine.
Methylation: : The resulting compound is further methylated using methyl iodide (CH₃I) to introduce the methyl group, yielding [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine.
Formation of Hydrochloride Salt: : Finally, the free base is converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding ketone or aldehyde.
Reduction: : Reduction reactions can reduce the compound to its amine form.
Substitution: : Substitution reactions can replace the methyl or isopropyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Reagents like halides (e.g., bromides, iodides) and strong acids or bases are employed.
Major Products Formed
Oxidation: : The major products include cyclohexanone and cyclohexanol derivatives.
Reduction: : The primary product is cyclohexylamine.
Substitution: : The products vary depending on the substituents introduced, such as alkyl halides or other functional groups.
Wissenschaftliche Forschungsanwendungen
This compound is widely used in scientific research due to its unique chemical structure and properties. Some of its applications include:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Employed in the study of biological systems and as a potential pharmacological agent.
Medicine: : Investigated for its potential therapeutic effects in treating various medical conditions.
Industry: : Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or ion channels, leading to its biological and pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylmethanamine: : Similar structure but lacks the methyl and isopropyl groups.
Phenibut: : Another cyclohexyl derivative with different substituents and pharmacological properties.
Uniqueness
The presence of both a methyl and an isopropyl group on the cyclohexane ring makes [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride unique compared to other cyclohexyl derivatives. This structural difference contributes to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-8(2)11-5-4-9(3)6-10(11)7-12;/h8-11H,4-7,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFURSAIFAAYLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)CN)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



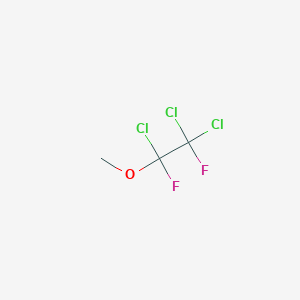
![1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1419494.png)
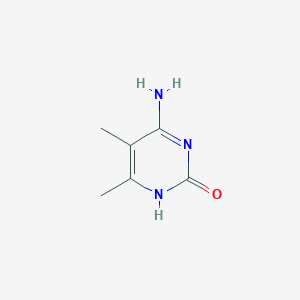
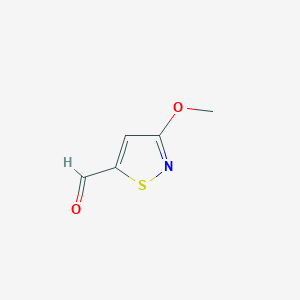
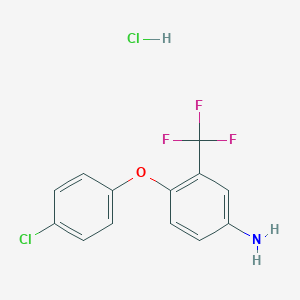
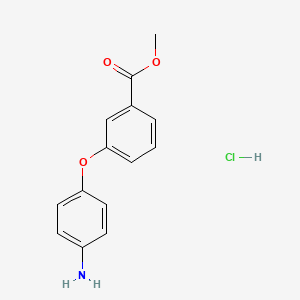
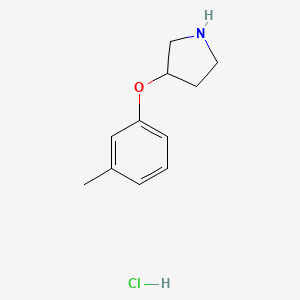
![3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine](/img/structure/B1419504.png)
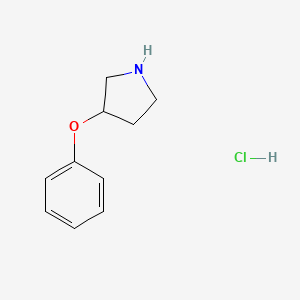

![Naphtho[1,2-D]thiazole-2-carbonitrile](/img/structure/B1419507.png)
![5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1419511.png)
![1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B1419512.png)
